1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone
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Overview
Description
1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone is a compound that features a pyrrolidinone ring substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone can be synthesized through several methods. One common approach involves the reaction of 2-(trifluoromethyl)benzoyl chloride with pyrrolidine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)phenyl]-2-pyrrolidinone: Similar structure but with the trifluoromethyl group in a different position, leading to variations in reactivity and biological activity.
1-[2-(Trifluoromethyl)phenyl]-1-propanone: A related compound with a different core structure, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone is a compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly influence their biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound consists of a pyrrolidinone ring substituted with a trifluoromethyl group on the phenyl moiety. The presence of the trifluoromethyl group is crucial for its interaction with biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C11H10F3N |
Molecular Weight | 223.20 g/mol |
CAS Number | [insert CAS number] |
The biological activity of this compound is thought to involve several mechanisms, including:
- Receptor Binding : The compound may interact with specific receptors or enzymes, leading to modulation of various signaling pathways.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, thereby influencing metabolic processes.
- Anticancer Activity : Some studies suggest that derivatives of pyrrolidinones exhibit anticancer properties by inducing apoptosis in cancer cells.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives showed enhanced activity against hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have reported promising results against Gram-positive bacteria such as Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating potent activity .
Case Studies
- Cytotoxicity in Cancer Models :
- Antimicrobial Evaluation :
Research Findings Summary
Recent research highlights the potential of this compound in various therapeutic areas:
- Anticancer Activity : Enhanced cytotoxic effects in specific cancer models.
- Antimicrobial Efficacy : Significant activity against certain bacterial strains.
- Mechanistic Insights : Potential mechanisms include receptor binding and enzyme inhibition.
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)8-4-1-2-5-9(8)15-7-3-6-10(15)16/h1-2,4-5H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTKLIYZCIVTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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